molecular formula C18H12N4 B120551 5,12-Dihydroquinoxalino[2,3-b]phenazine CAS No. 531-47-5

5,12-Dihydroquinoxalino[2,3-b]phenazine

Cat. No. B120551
CAS RN: 531-47-5
M. Wt: 284.3 g/mol
InChI Key: IFXSPEWBAZHCCC-UHFFFAOYSA-N
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Description

5,12-Dihydroquinoxalino[2,3-b]phenazine is a derivative of phenazine, a nitrogen-containing polycyclic compound that exhibits a range of biological activities. The structure of phenazine derivatives has been extensively studied due to their potential applications in pharmaceuticals and materials science. The presence of nitrogen atoms in the phenazine ring system allows for the formation of hydrogen bonds, which can significantly influence the molecular assembly and properties of these compounds .

Synthesis Analysis

The synthesis of phenazine derivatives, such as 5,12-dihydroquinoxalino[2,3-b]phenazine, often involves the construction of the heterocyclic system through reactions that introduce nitrogen atoms into the ring. In a related study, derivatives of phenazine were synthesized from dichlorophthalazinedione and dichloroquinolinedione, leading to compounds with potential anticancer properties . Although the exact synthesis of 5,12-dihydroquinoxalino[2,3-b]phenazine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of phenazine derivatives is characterized by the presence of nitrogen atoms within the aromatic system, which can participate in hydrogen bonding. In the case of 5,10-dihydrophenazine, a 1:1 complex is formed through N–H···N hydrogen bonds. Additionally, a 3:1 complex is formed, which is mediated by both N–H···N and C–H···N hydrogen bonds, resulting in a tape structure . These weak hydrogen bonds play a crucial role in the crystal structures of these compounds, influencing their stability and packing.

Chemical Reactions Analysis

Phenazine and its derivatives can undergo various chemical reactions, primarily due to the reactivity of their nitrogen atoms and the aromatic system. The formation of molecular complexes, as seen in the study of 5,10-dihydrophenazine, indicates that these compounds can engage in hydrogen bonding, which can lead to the formation of supramolecular structures . The reactivity of these compounds can be further exploited in the design of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenazine derivatives are influenced by their molecular structure, particularly the hydrogen bonding capabilities and the aromatic system. The formation of supramolecular tapes, as observed with bromanilic acid and heterocyclic compounds containing a pyrazine ring unit, demonstrates the ability of these compounds to engage in robust intermolecular interactions . The cytotoxicity evaluation of related phenazine derivatives indicates that these compounds can exhibit significant biological activity, with some showing potent activity against various human tumor cell lines .

Scientific Research Applications

Pharmacological Activities and Mechanisms of Action

Phenazines are recognized for their broad pharmacological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer effects. The investigation of both natural phenazines and synthetic derivatives has been extensive, aiming to develop these compounds into therapeutic agents. The pharmacological activities of phenazines are attributed to their ability to interact with biological systems through various mechanisms of action, offering promising pathways for future drug development (Yan et al., 2021).

Electrochemical Sensors and Biosensors

Phenazine derivatives are also pivotal in the development of electrochemical sensors and biosensors, thanks to their inherent charge transport properties and electrocatalytic effects. The integration of phenazine polymers with carbon nanotubes has led to enhanced performance of sensing devices, benefiting from the synergistic electrical, electrochemical, and mechanical properties of these materials. This combination has been applied in analytical chemistry for detecting various substances, showcasing the adaptability and efficiency of phenazine-based sensors (Barsan et al., 2015).

Biocontrol in Agriculture

In agriculture, phenazine-producing strains have been reviewed for their capability to manage fungal and oomycete plant pathogens, demonstrating comparable or superior efficacy to commercial fungicides. The biocontrol potential of these strains is closely linked to the biosynthesis of phenazines, with phenazine-1-carboxylic acid-producing strains showing the highest biocontrol ability. This opens new avenues for developing efficient strategies using phenazine-producing strains to combat plant diseases (Wang et al., 2021).

Synthetic Strategies and Drug Discovery

The structural diversity and reactivity of phenazine heterocycles have been crucial in drug discovery and synthetic chemistry. Pyrazine and phenazine compounds exhibit significant therapeutic potential, with several agents already in clinical use. The exploration of innovative synthetic methodologies and total synthesis efforts for these compounds has contributed to medicinal chemistry, highlighting the versatility and promise of phenazine heterocycles in medicine (Huigens et al., 2022).

Future Directions

The future directions for the study of 5,12-Dihydroquinoxalino[2,3-b]phenazine could involve further investigation into its PL mechanism and potential applications in the field of fluorescent carbon nanomaterials .

properties

IUPAC Name

7,12-dihydroquinoxalino[2,3-b]phenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSPEWBAZHCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400162
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Dihydroquinoxalino[2,3-b]phenazine

CAS RN

531-47-5
Record name 5,12-dihydroquinoxalino[2,3-b]phenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dihydroxy-1,4-dibenzoquinone (4, 30.0 g, 0.2 mol) was added to a solution of o-phenylendiamine (5, 115.79 g, 1.1 mol) in benzyl alcohol (11.6 vol). The reaction mixture was heated to 135-140° C. and stirred for 20 hours. The reaction mixture was cooled to room temperature, and ethanol (120 mL) was added. The resulting suspension was filtered through a Buchner funnel and the solid was washed with ethanol (120 mL) and dried under vacuum in an oven at 60-70° C. to furnish 5,14-Dihydro-5,7,12,14-tetraazapentacene 3. Yield: 92%; HPLC purity: 99.56%.
[Compound]
Name
2,5-Dihydroxy-1,4-dibenzoquinone
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
115.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

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